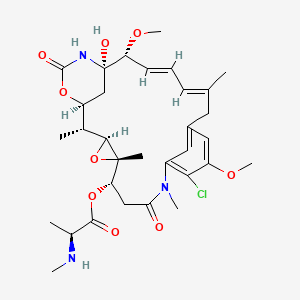

N-Me-L-Ala-maytansinol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

77668-69-0 |

|---|---|

分子式 |

C32H44ClN3O9 |

分子量 |

650.2 g/mol |

IUPAC 名称 |

[(1S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-(methylamino)propanoate |

InChI |

InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/t18?,19?,23-,24+,25-,28?,31-,32-/m0/s1 |

InChI 键 |

ANHBJISROJTYCJ-CESKRGSMSA-N |

手性 SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)NC)C)\C)OC)(NC(=O)O2)O |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

N-Me-L-Ala-maytansinol: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoids are a class of highly potent microtubule-targeting agents that have garnered significant interest as cytotoxic payloads for antibody-drug conjugates (ADCs). N-Me-L-Ala-maytansinol is a hydrophobic, cell-permeable maytansinoid derivative designed for this purpose. While specific public data on this compound is limited, its mechanism of action is predicated on the well-established activities of its parent compounds, maytansine (B1676224) and its analogs like DM1 (Mertansine). This guide elucidates this mechanism, detailing the molecular interactions, cellular consequences, and the methodologies used for its characterization. As part of an ADC, this compound is delivered with high specificity to tumor cells, where it is released to exert its powerful anti-mitotic effects, leading to cell cycle arrest and apoptosis.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for all maytansinoids, including this compound, is the potent inhibition of microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers involved in critical cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[3]

Maytansinoids exert their effect through the following steps:

-

Binding to Tubulin: Maytansinoids bind to tubulin, the protein heterodimer that polymerizes to form microtubules. They bind at or near the vinca (B1221190) alkaloid binding site on the β-tubulin subunit.[4][5]

-

Inhibition of Polymerization: This binding inhibits the assembly of tubulin heterodimers into microtubules.[5][6]

-

Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids profoundly suppress the dynamic instability of microtubules.[3][7] This "end poisoning" mechanism involves binding to the tips of microtubules, which inhibits both their growth (polymerization) and shortening (depolymerization) phases.[3][8] This suppression is a key aspect of their high potency, as even subtle alterations in microtubule dynamics are sufficient to trigger cell death.[7]

This disruption of the microtubule network leads to two major downstream cellular events: cell cycle arrest and apoptosis.

Cellular Consequences

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle due to maytansinoid-induced microtubule disruption activates the spindle assembly checkpoint.[1] This crucial cellular safeguard halts the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis with a defective spindle apparatus.[3][9] Prolonged mitotic arrest is a potent trigger for apoptosis.[9]

Induction of Apoptosis

Sustained mitotic arrest initiates programmed cell death, primarily through the intrinsic apoptotic pathway.[1] Key events include:

-

Caspase Activation: Disruption of microtubules triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 being a critical executioner caspase.[1][10]

-

Mitochondrial Pathway: The process often involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1] This, in turn, activates the caspase cascade, culminating in the cleavage of key cellular proteins and the systematic dismantling of the cell.[1]

Mechanism as an Antibody-Drug Conjugate (ADC) Payload

The systemic toxicity of free maytansinoids prevented their clinical use as standalone chemotherapeutics.[11] ADC technology overcomes this limitation by ensuring targeted delivery.

The ADC-mediated mechanism involves:

-

Targeted Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[3]

-

Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[12]

-

Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.[12]

-

Payload Release: Within the acidic environment and enzymatic milieu of the lysosome, the linker connecting the antibody and the maytansinoid is cleaved, or the antibody itself is degraded (in the case of non-cleavable linkers), releasing the active this compound payload into the cytoplasm.[3][8]

-

Cytotoxic Action: The freed payload then binds to tubulin and executes its microtubule disruption mechanism, leading to cell death.[8]

Quantitative Data Summary

The potency of maytansinoids is quantified by their binding affinity to tubulin, their effects on microtubule dynamics, and their cytotoxicity (IC₅₀) in cancer cell lines.

Table 1: Tubulin Binding and Microtubule Dynamics

| Parameter | Maytansine | S-methyl DM1 | S-methyl DM4 | Reference |

|---|---|---|---|---|

| Tubulin Binding KD | 0.86 ± 0.2 µmol/L | 0.93 ± 0.2 µmol/L | - | [8] |

| Microtubule High-Affinity Binding KD | - | 0.1 ± 0.05 µmol/L | - | [7][8] |

| High-Affinity Binding Sites per Microtubule | - | ~37 | - | [7][8] |

| Overall Dynamicity Suppression (at 100 nM) | 45% | 84% | 73% | [8] |

| Growth Rate Suppression (at 100 nM) | 37% | 28% | - | [7] |

| Shortening Rate Suppression (at 100 nM) | 45% | 22% | - | [7] |

| Catastrophe Frequency Suppression (at 100 nM) | 61% | 36% | - |[7] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Maytansinoids

| Compound/ADC | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Maytansine | - | - | 710 pM (for mitotic arrest) | [3] |

| S-methyl DM1 | - | - | 330 pM (for mitotic arrest) | [3] |

| Maytansine | KB | Nasopharynx Carcinoma | 8 pM | [11] |

| Maytansine | P-388 | Murine Leukemia | 0.6 pM | [11] |

| DM1 (free drug) | Karpas 299 | T-cell Lymphoma | 7.06 - 39.53 nmol/L | [13] |

| Anti-CD30-MCC-DM1 | Karpas 299 | T-cell Lymphoma | 0.06 nmol/L | [13] |

| Anti-CD30-MCC-DM1 | HH | T-cell Lymphoma | 0.05 nmol/L | [13] |

| T-DM1 | MDA-MB-361 | Breast Cancer | ~10-20 ng/mL |[14] |

Detailed Experimental Protocols

Characterizing the mechanism of action of this compound involves a series of established in vitro assays.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance (optical density) at 340-350 nm.[15][16] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

-

Materials:

-

Lyophilized, purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Temperature-controlled spectrophotometer/plate reader (37°C)

-

96-well, half-area, UV-transparent plates

-

-

Protocol:

-

Prepare a tubulin polymerization mix on ice. A typical final reaction contains 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[16]

-

Add test compound (e.g., this compound dissolved in DMSO) and controls (DMSO vehicle, known inhibitor like nocodazole) to the wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C plate reader and begin kinetic measurements.

-

Record the absorbance at 340 nm every 60 seconds for 60 minutes.[17]

-

Data Analysis: Plot absorbance vs. time. The inhibitory effect is determined by comparing the Vmax and the final steady-state absorbance of compound-treated wells to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA.[18] The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content. Flow cytometry measures this intensity for thousands of individual cells, allowing for the generation of a histogram showing G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Materials:

-

Cultured cancer cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol (B145695) (for fixation)

-

PI/RNase A staining solution

-

Flow cytometer

-

-

Protocol:

-

Cell Harvest: Culture cells to ~70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest cells (including floating cells) and wash with cold PBS.

-

Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19]

-

Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS.

-

Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[20]

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

-

Principle: The assay uses a synthetic substrate, Ac-DEVD-AMC, which is not fluorescent. In apoptotic cells, activated caspase-3 cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.[1][10] The fluorescence intensity is proportional to the amount of active caspase-3.

-

Materials:

-

Treated and untreated cell lysates

-

Caspase assay buffer

-

DTT

-

Ac-DEVD-AMC substrate

-

Fluorescence microplate reader (Ex: 380 nm, Em: 420-460 nm)

-

-

Protocol:

-

Induce Apoptosis: Treat cells with this compound for the desired time.

-

Prepare Lysates: Harvest cells and lyse them using a chilled lysis buffer. Centrifuge to pellet debris and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well black plate, add 50-200 µg of protein from each lysate.

-

Prepare a reaction buffer containing DTT and add it to each well.

-

Add the Ac-DEVD-AMC substrate to each well to start the reaction.[5]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the fluorescence on a microplate reader at the appropriate wavelengths.

-

Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

-

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. caspase3 assay [assay-protocol.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mpbio.com [mpbio.com]

- 6. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 12. researchgate.net [researchgate.net]

- 13. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. benchchem.com [benchchem.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

A Technical Guide to the Synthesis and Characterization of N-Me-L-Ala-maytansinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-Me-L-Ala-maytansinol, a potent microtubule-targeting agent and a critical component in the development of antibody-drug conjugates (ADCs). This document details the synthetic route from its precursor, maytansinol (B1676226), and outlines the analytical techniques used for its characterization, presenting key quantitative data in a structured format.

Introduction

This compound is a derivative of the natural product maytansine, an ansamycin (B12435341) macrolide that exhibits powerful cytotoxic activity.[1] Maytansinoids, including this compound, function by inhibiting the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] The conjugation of these highly potent payloads to monoclonal antibodies, which selectively target tumor-associated antigens, has led to the development of effective and targeted cancer therapies.[3] this compound, with its N-methyl-L-alanine side chain, serves as a crucial intermediate for the attachment of various linker chemistries, enabling the creation of stable and efficacious ADCs.[4]

Synthesis of this compound

The synthesis of this compound involves the esterification of the C-3 hydroxyl group of maytansinol with a protected N-methyl-L-alanine derivative, followed by deprotection. A common synthetic strategy employs a carbodiimide-mediated coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of maytansinoid esters.[1]

Materials:

-

Maytansinol

-

N-Boc-N-methyl-L-alanine

-

Zinc chloride (ZnCl₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol (B129727) mixture)

Procedure:

-

Esterification:

-

Dissolve maytansinol and an excess of N-Boc-N-methyl-L-alanine in anhydrous dichloromethane.

-

To this solution, add dicyclohexylcarbodiimide (DCC) and a catalytic amount of anhydrous zinc chloride.

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-Me-L-Ala-maytansinol.

-

-

Purification of the Intermediate:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to isolate the pure N-Boc-N-Me-L-Ala-maytansinol.

-

-

Deprotection:

-

Dissolve the purified N-Boc-N-Me-L-Ala-maytansinol in dichloromethane.

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C and stir the reaction for a specified time to remove the Boc protecting group.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

-

Final Purification:

-

Purify the final product by silica gel column chromatography to yield pure this compound.

-

References

- 1. US4137230A - Method for the production of maytansinoids - Google Patents [patents.google.com]

- 2. WO2020180709A1 - Preparation of maytansinol - Google Patents [patents.google.com]

- 3. Antibody drug conjugates of cleavable amino-alkyl and aryl maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

N-Me-L-Ala-maytansinol: A Technical Guide to its Discovery, Development, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of microtubule-targeting compounds. Its high cytotoxicity has positioned it as a key payload in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide provides an in-depth overview of the discovery, historical development, mechanism of action, and synthesis of this compound, tailored for researchers and professionals in the field of drug development.

Historical Development: From a Shrub to a Targeted Warhead

The journey of this compound begins with the discovery of its parent compound, maytansine, in the 1970s from the Ethiopian shrub Maytenus serrata.[1] Maytansine demonstrated potent antitumor activity by inhibiting microtubule assembly, a critical process for cell division.[1] However, its severe systemic toxicity in early clinical trials limited its therapeutic potential as a standalone agent.[1]

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound, like other maytansinoids, exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[1]

The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. Once inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the cytotoxic payload to interact with its intracellular target, tubulin.

Signaling Pathways to Apoptosis

The induction of apoptosis by this compound is a complex process involving multiple signaling pathways. A key event is the activation of the spindle assembly checkpoint (SAC) , a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By disrupting microtubule function, maytansinoids activate the SAC, leading to prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway.

The intrinsic pathway is often mediated by the p53 tumor suppressor protein and the JNK/AP-1 signaling cascade .[2][3] These pathways can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.[2][3]

Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The potency of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data regarding its cytotoxic activity and binding affinity to tubulin.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MMT/EGFRvIII | Glioblastoma | 24 | [2] |

| U251/EGFRvIII | Glioblastoma | 3 | [2] |

| C4-2 | Prostate Cancer | 6 | [2] |

Table 2: Tubulin Binding Affinity of a Related Maytansinoid (S-methyl DM1)

| Parameter | Value | Method | Reference |

| Kd (to soluble tubulin) | 0.93 ± 0.2 µM | Fluorescence Spectroscopy | |

| Kd (to microtubule high-affinity sites) | 0.1 ± 0.05 µM | Scatchard Analysis |

Note: Data for the closely related maytansinoid S-methyl DM1 is provided as a proxy for the tubulin binding affinity of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the esterification of maytansinol at the C-3 hydroxyl group with N-methyl-L-alanine. The following is a generalized protocol based on methods described for the synthesis of similar maytansinoid esters.

Materials:

-

Maytansinol

-

N-methyl-L-alanine

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Zinc chloride (ZnCl₂) or other Lewis acid catalyst

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve maytansinol and an excess of N-methyl-L-alanine in anhydrous DCM.

-

Coupling Reaction: To the stirred solution, add a coupling agent such as DCC and a catalytic amount of a Lewis acid like anhydrous zinc chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental workflow for the synthesis of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its development from a naturally occurring cytotoxic agent into a sophisticated payload for ADCs highlights the power of medicinal chemistry to optimize therapeutic agents. By understanding its historical context, mechanism of action, and synthetic pathways, researchers can continue to innovate and develop next-generation ADCs with improved efficacy and safety profiles for the treatment of cancer.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility and Stability of N-Me-L-Ala-Maytansinol in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Me-L-Ala-maytansinol, a potent cytotoxic payload used in the development of antibody-drug conjugates (ADCs), with a specific focus on its behavior in dimethyl sulfoxide (B87167) (DMSO). Understanding these parameters is critical for the accurate preparation, storage, and use of this compound in research and development settings.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a drug candidate are fundamental physicochemical properties that profoundly influence its developability and therapeutic efficacy. In the context of highly potent molecules like maytansinoids, precise knowledge of their behavior in common laboratory solvents is paramount for ensuring the reliability and reproducibility of experimental data. DMSO is a ubiquitous solvent in drug discovery due to its exceptional solvating power for a wide range of organic molecules. However, its hygroscopic nature and potential to influence compound stability necessitate a thorough understanding of its interactions with the dissolved agent.

Solubility of this compound in DMSO

This compound, a hydrophobic derivative of maytansine, exhibits high solubility in DMSO. This property allows for the preparation of concentrated stock solutions, which are essential for various in vitro and in vivo studies.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and related maytansinoids in DMSO.

| Compound | Solvent | Solubility | Molar Concentration (approx.) | Reference |

| This compound | DMSO | 100 mg/mL | 153.81 mM | [1][2] |

| SC-VC-PAB-N-Me-L-Ala-Maytansinol | DMSO | 100 mg/mL | 73.21 mM | [3] |

It is important to note that the use of anhydrous, high-purity DMSO is recommended, as its hygroscopic nature can impact the solubility of the product. Ultrasonic assistance may be required to achieve complete dissolution at high concentrations.[1][2]

Stability of this compound in DMSO

The stability of this compound in DMSO is a critical factor for maintaining its potency and integrity during storage and experimental use. While maytansinoids are generally stable in DMSO stock solutions, several factors, including storage temperature, light exposure, and the presence of water, can influence their degradation over time.

Storage Recommendations and Stability Data

Proper storage is crucial for preserving the integrity of this compound stock solutions. The following table outlines the recommended storage conditions and reported stability periods.

| Storage Condition | Duration | Reference |

| -20°C | 1 month | [1][2] |

| -80°C | 6 months | [1][2] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of this compound powder to a pre-weighed vial.

-

Add a known volume of anhydrous DMSO to the vial.

-

Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

-

Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Stability in DMSO (HPLC-Based Method)

This protocol describes a general approach for evaluating the stability of this compound in a DMSO stock solution over time.

Materials:

-

This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

-

Amber glass vials

-

Temperature-controlled storage units (e.g., -20°C and -80°C)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Appropriate HPLC column and mobile phases

Procedure:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

-

At predetermined time points (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw to room temperature.

-

Analyze the sample by a stability-indicating HPLC method to determine the purity of this compound and to detect any potential degradation products.

-

Quantify the peak area of the parent compound and any new peaks corresponding to degradants.

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).

-

Plot the percentage of remaining this compound against time to assess the degradation profile.

Visualizations

Mechanism of Action: Maytansinoid-Induced Microtubule Disruption

Maytansinoids, including this compound, exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. The following diagram illustrates the key steps in this signaling pathway.

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Experimental Workflow: Solubility and Stability Assessment

The logical flow for assessing the solubility and stability of a compound like this compound is depicted in the following workflow diagram.

References

In Vitro Cytotoxicity of N-Me-L-Ala-maytansinol on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of microtubule-targeting compounds.[1] Maytansinoids, originally isolated from plants of the Maytenus genus, are highly effective in inducing cell death in rapidly dividing cells, making them a significant area of interest in oncology research.[2][3] this compound, a synthetic derivative, is particularly noted for its hydrophobic and cell-permeable properties, which allow it to efficiently cross cellular membranes to exert its cytotoxic effects.[1] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing available cytotoxicity data, providing comprehensive experimental protocols, and visualizing key processes.

Mechanism of Action

The primary mechanism of action of this compound, like other maytansinoids, is the disruption of microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.

This compound binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules.[2] The disruption of microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the activation of a caspase cascade, leading to controlled cell death.[3]

Quantitative Cytotoxicity Data

Obtaining a comprehensive, standardized dataset of IC50 values for the free agent this compound across a wide range of tumor cell lines is challenging from publicly available literature. Much of the published data focuses on maytansinoid-based antibody-drug conjugates (ADCs) or other derivatives like DM1 and DM4. However, the high potency of maytansinoids, in general, is well-documented, with cytotoxic effects often observed in the sub-nanomolar to low nanomolar range.

For context, the following table summarizes the in vitro cytotoxicity of related maytansinoid compounds and ADCs in various cancer cell lines. It is important to note that the potency of this compound as a free drug may differ from these conjugated or modified forms.

| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |

| IMGC936 (ADC) | Various | Solid Tumors | 0.2 - 224 | [4] |

| huN901-DM1 (ADC) | U266 | Multiple Myeloma | 10 - 50 | [5] |

| Maytansinoid Derivative | A549 | Lung Carcinoma | Varies | [6] |

| Maytansinoid Derivative | A2780 | Ovarian Carcinoma | Varies | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of this compound on tumor cell lines.

Materials:

-

Tumor cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of tumor cells.

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

N-Me-L-Ala-maytansinol: A Technical Guide to a Novel Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Maytansinoids, a class of microtubule-inhibiting agents, have emerged as highly effective payloads for ADCs. This technical guide provides an in-depth analysis of N-Me-L-Ala-maytansinol, a promising maytansinoid derivative, for its application as an ADC payload. We will explore its synthesis, mechanism of action, and the critical role of linker technology in its delivery. Furthermore, this guide will present a comprehensive overview of the experimental protocols for the synthesis, conjugation, and evaluation of this compound-based ADCs, supported by available preclinical data.

Introduction to Maytansinoid Payloads in ADCs

Maytansinoids are potent antimitotic agents that were originally isolated from the plant Maytenus ovatus.[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] Despite their high cytotoxicity, their systemic toxicity limited their use as standalone chemotherapeutic agents. The advent of ADC technology has provided a means to harness the potent cell-killing ability of maytansinoids by selectively delivering them to tumor cells, thereby significantly improving their therapeutic index.

Two of the most well-known maytansinoid payloads are DM1 and DM4, which are utilized in the FDA-approved ADCs Trastuzumab emtansine (Kadcyla®) and Mirvetuximab soravtansine (B3322474) (Elahere®), respectively.[1] this compound is a derivative designed to offer potential advantages in terms of stability, potency, and linker compatibility.

This compound: Structure and Synthesis

This compound is a derivative of maytansinol (B1676226), where the C-3 hydroxyl group is esterified with N-methyl-L-alanine. This modification provides a handle for the attachment of a linker, which is a critical component of the ADC.

Chemical Structure

The chemical structure of this compound is presented below.

Chemical Formula: C₃₂H₄₄ClN₃O₉ Molecular Weight: 650.16 g/mol CAS Number: 77668-69-0

Synthesis of this compound

The synthesis of this compound typically starts from maytansinol, which can be obtained through the reduction of ansamitocin P-3, a related natural product. The key step is the esterification of the C-3 hydroxyl group of maytansinol with N-methyl-L-alanine.

Experimental Protocol: Synthesis of this compound from Maytansinol

-

Materials: Maytansinol, N-Boc-N-methyl-L-alanine, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), trifluoroacetic acid (TFA), diethyl ether, standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel chromatography).

-

Step 1: Esterification.

-

Dissolve maytansinol and N-Boc-N-methyl-L-alanine in anhydrous DCM.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain Boc-protected this compound.

-

-

Step 2: Deprotection.

-

Dissolve the Boc-protected intermediate in a mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield this compound as the trifluoroacetate (B77799) salt.

-

Mechanism of Action of Maytansinoid-Based ADCs

The cytotoxic activity of this compound is exerted after the ADC has been internalized by the target cancer cell.

Caption: Mechanism of action of a maytansinoid-based ADC.

-

Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of the cancer cell.

-

Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.

-

Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Within the lysosome, the linker connecting the antibody and the payload is cleaved by lysosomal enzymes (for cleavable linkers) or the antibody is degraded, releasing the active this compound.

-

Microtubule Inhibition: The released payload binds to tubulin, a key component of microtubules.

-

Apoptosis: This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).

Linker Chemistry for this compound ADCs

The linker is a critical component of an ADC, influencing its stability in circulation, the mechanism of payload release, and overall efficacy.[3][4] Linkers can be broadly categorized as cleavable or non-cleavable.

-

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the tumor cell. Common cleavage mechanisms include:

-

Enzyme-sensitive linkers: Cleaved by enzymes such as cathepsins, which are abundant in lysosomes.

-

pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes.

-

Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm.

-

-

Non-cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody in the lysosome.

The choice of linker for this compound depends on the desired mechanism of action and the specific target. A study by Nittoli et al. (2018) explored cleavable amino-alkyl and aryl maytansinoids, suggesting that cleavable linkers are a viable strategy for this payload.

Preclinical Evaluation of this compound ADCs

The preclinical evaluation of an ADC involves a series of in vitro and in vivo studies to assess its potency, specificity, and efficacy.

In Vitro Cytotoxicity

The cytotoxic potential of this compound ADCs is typically evaluated using cell-based assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Materials: Target cancer cell lines (antigen-positive and antigen-negative), cell culture medium, 96-well plates, this compound ADC, control antibody, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound ADC and control antibody for a specified period (e.g., 72-96 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

-

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Target Antigen | IC50 (nM) of this compound |

| MMT/EGFRvIII | EGFRvIII | 24 |

| U251/EGFRvIII | EGFRvIII | 3 |

| C4-2 | (Not Specified) | 6 |

Data from a study on an EGFRvIII-targeting ADC with a cleavable amino-alkyl maytansinoid payload.

In Vivo Efficacy

The antitumor activity of this compound ADCs is evaluated in animal models, typically using xenografts of human tumors in immunodeficient mice.

Experimental Protocol: In Vivo Xenograft Study

-

Materials: Immunodeficient mice (e.g., nude or SCID mice), human cancer cell line, Matrigel (optional), this compound ADC, vehicle control, calipers.

-

Procedure:

-

Implant human tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, ADC).

-

Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

The study is terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed.

-

Efficacy is determined by comparing the tumor growth inhibition in the ADC-treated group to the control group.

-

A study on an EGFRvIII-targeting ADC with a cleavable amino-alkyl maytansinoid payload demonstrated tumor regression in two different xenograft models (U251/EGFRvIII and MMT/EGFRvIII).

ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and a well-defined drug-to-antibody ratio (DAR).

Experimental Workflow: ADC Conjugation and Characterization

Caption: General workflow for the conjugation and characterization of an ADC.

Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also separate based on hydrophobicity.

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the ADC, allowing for the calculation of the DAR.

Conclusion

This compound represents a promising maytansinoid payload for the development of next-generation antibody-drug conjugates. Its structure allows for versatile linker attachment, and preclinical data suggests potent antitumor activity. The continued optimization of linker technologies and a deeper understanding of the structure-activity relationships of maytansinoid payloads will be crucial for the successful clinical translation of ADCs utilizing this compound. This technical guide provides a foundational understanding for researchers and drug developers working to advance this important class of targeted cancer therapeutics.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of N-Me-L-Ala-maytansinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-Me-L-Ala-maytansinol, a potent microtubule-targeting agent utilized in the development of antibody-drug conjugates (ADCs). This document details the synthesis, structure-activity relationships (SAR), and mechanisms of action of these cytotoxic payloads, offering valuable insights for researchers in oncology and drug development.

Introduction

Maytansinoids are a class of potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] this compound is a derivative of maytansine (B1676224), a natural product originally isolated from Maytenus ovatus.[2] Its high cytotoxicity makes it an effective payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.[3][4][5] This guide will explore the chemical modifications of the this compound core structure and their impact on biological activity.

Mechanism of Action

The primary mechanism of action for this compound and its analogs is the inhibition of microtubule dynamics.[1][2] These compounds bind to tubulin at the vinca (B1221190) alkaloid binding site, preventing the polymerization of tubulin into microtubules.[1][6] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[7]

Figure 1: Mechanism of action of a maytansinoid-based ADC.

Structural Analogs and Derivatives: Quantitative Data

The potency of maytansinoid analogs is highly dependent on their chemical structure. Modifications to the C3 ester side chain, the ansa macrocycle, and the aromatic ring can significantly impact cytotoxicity. The following table summarizes the in vitro cytotoxicity (IC50) of this compound and several of its key analogs against various cancer cell lines.

| Compound/Analog Name | Modification | Cell Line | IC50 (nM) | Reference |

| This compound | - | MMT/EGFRvIII | 24 | [3] |

| U251/EGFRvIII | 3 | [3] | ||

| C4-2 | 6 | [3] | ||

| DM1 (Mertansine) | Thiol-containing C3 ester | Various | Sub-nanomolar | [2] |

| DM4 (Ravtansine) | Sterically hindered thiol-containing C3 ester | Various | Sub-nanomolar | [1] |

| S-methyl DM1 | Methylated thiol of DM1 | Various | Potent microtubule poison | [2] |

| S-methyl DM4 | Methylated thiol of DM4 | Various | Potent microtubule poison | [2] |

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically involves the esterification of maytansinol (B1676226) at the C3 position. Maytansinol itself can be obtained through the reduction of maytansine or its derivatives.

Example Protocol: Preparation of Maytansinol from a Maytansinoid Ester

-

Reaction Setup: A 15 mL septum-capped vial equipped with a magnetic stirring bar is charged with lithium aluminum hydride (1M in THF, 4.2 equivalents). The solution is cooled to -5°C.

-

Addition of Starting Material: A solution of the starting maytansinoid ester (e.g., N-methyl-N-(3-methyldithiopropanoyl)-D-alanylmaytansine, 1 equivalent) in anhydrous THF is added at a rate that maintains the temperature below 8°C.

-

Reaction Monitoring: The reaction mixture is cooled back to -5°C, and the progress is monitored by high-performance liquid chromatography (HPLC).

-

Completion and Work-up: After approximately 2 hours, the reaction is typically complete, with maytansinol as the major product. The reaction can be worked up using standard techniques.

Figure 2: General workflow for the synthesis of maytansinol and subsequent esterification.

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the inhibitory effect of maytansinoid analogs on microtubule formation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., PEM buffer) with GTP (1 mM).

-

Addition of Test Compound: Add the maytansinoid analog at various concentrations (e.g., 0-20 µM) to the reaction mixture.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 45 minutes) to allow for polymerization.

-

Sedimentation: Centrifuge the samples (e.g., 35,000 x g for 1 hour at 30°C) to pellet the polymerized microtubules.

-

Quantification: Depolymerize the microtubule pellets at 0°C overnight and determine the protein concentration to quantify the mass of the polymer formed.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the ability of the maytansinoid analogs to kill cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the maytansinoid analog for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated from the dose-response curve.

Mechanisms of Resistance

Resistance to maytansinoid-based ADCs can arise through various mechanisms, including reduced expression of the target antigen, alterations in the endocytic pathway, and increased drug efflux.

Figure 3: Overview of potential resistance mechanisms to maytansinoid-based ADCs.

Conclusion

This compound and its structural analogs represent a critical class of cytotoxic payloads for the development of next-generation ADCs. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action and resistance is paramount for designing more effective and safer cancer therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. adcreview.com [adcreview.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. US7301019B2 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]

- 4. Biosynthesis of Maytansinoids [faculty.washington.edu]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. US20060167245A1 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]

- 7. oaepublish.com [oaepublish.com]

Preliminary Investigation of N-Me-L-Ala-maytansinol Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol is a potent microtubule-disrupting agent utilized as a payload in antibody-drug conjugates (ADCs). While its on-target cytotoxic effects are well-documented, a thorough understanding of its off-target toxicities is critical for the development of safe and effective ADC therapies. This technical guide provides a comprehensive preliminary investigation into the potential off-target effects of this compound. Drawing upon data from structurally similar maytansinoids, such as DM1, this document outlines the primary mechanisms of off-target toxicity, presents available (surrogate) quantitative data, details relevant experimental protocols for assessing these effects, and provides visual representations of key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating preclinical safety assessments of ADCs incorporating this compound or related maytansinoid payloads.

Introduction to this compound and Off-Target Effects

This compound belongs to the maytansinoid family of potent antimitotic agents.[1] These compounds exert their cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] When used as payloads in ADCs, maytansinoids are designed for targeted delivery to cancer cells. However, off-target toxicities can arise from several mechanisms, limiting the therapeutic window of ADCs. Understanding these off-target effects is paramount for designing safer and more effective cancer therapies.[3]

The primary mechanisms contributing to the off-target toxicity of maytansinoid-based ADCs include:

-

Premature Payload Release: Instability of the linker connecting the maytansinoid to the antibody can lead to the release of the cytotoxic payload into systemic circulation, causing damage to healthy tissues.

-

Antigen-Independent Uptake: Healthy cells, particularly those in the liver and hematopoietic system, can take up the ADC through non-specific mechanisms like macropinocytosis.

-

"On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.

-

Payload-Mediated Off-Target Binding: The maytansinoid payload itself can mediate binding to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.

Commonly observed clinical and preclinical toxicities associated with maytansinoid-based ADCs include hepatotoxicity, thrombocytopenia, and peripheral neuropathy.[1]

Mechanisms of Off-Target Toxicity and Signaling Pathways

Microtubule Disruption and Apoptosis Induction

The primary on-target and a significant component of the off-target mechanism of this compound is the disruption of microtubule dynamics. This leads to mitotic arrest and subsequent induction of the intrinsic apoptotic pathway.

Antigen-Independent Uptake Mechanisms

Healthy cells can internalize ADCs through mechanisms independent of target antigen binding, leading to off-target toxicity. Two prominent mechanisms are macropinocytosis and Fc-gamma receptor (FcγR)-mediated uptake.

Quantitative Data on Off-Target Effects

Direct quantitative data on the off-target effects of this compound are limited in publicly available literature. However, data from the closely related maytansinoid, DM1, can serve as a valuable surrogate for preliminary assessment due to their structural similarity. The primary difference lies in the N-methyl-L-alanine linker precursor in the target molecule, which is cleaved to release a maytansinoid structurally similar to DM1.

Table 1: In Vitro Cytotoxicity of Maytansinoids in Various Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| COLO 205 | Colon | Maytansine | 0.03 | [4] |

| COLO 205 | Colon | DM1SMe | 0.04 | [4] |

| HCT-15 | Colon | Maytansine | 0.2 | [4] |

| HCT-15 | Colon | DM1SMe | 0.3 | [4] |

| UO-31 | Renal | Maytansine | 0.3 | [4] |

| UO-31 | Renal | DM1SMe | 0.5 | [4] |

| SK-BR-3 | Breast | DM4 | 0.3-0.4 | [2] |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Experimental Protocols for Assessing Off-Target Effects

General In Vitro Cytotoxicity Assay

This protocol is a standard method to assess the general cytotoxicity of a compound against various cell lines, including non-target healthy cells.

4.1.1. Experimental Workflow

4.1.2. Methodology

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

Viability Assessment: Assess cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the signal (absorbance or luminescence) and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Macropinocytosis-Mediated Uptake Assay

This assay quantifies the extent of non-specific uptake of an ADC via macropinocytosis in healthy cells.

4.2.1. Methodology

-

Cell Culture: Culture healthy cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate vessels.

-

Treatment: Treat the cells with a fluorescently labeled non-targeting ADC (conjugated with this compound) and a fluorescent fluid-phase marker of macropinocytosis (e.g., FITC-dextran).

-

Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

Imaging: Wash the cells to remove non-internalized fluorescent probes and fix them.

-

Analysis: Visualize and quantify the co-localization of the fluorescently labeled ADC and FITC-dextran within the cells using confocal microscopy or flow cytometry.

In Vitro Hepatotoxicity Assay

This assay evaluates the potential of this compound to cause liver cell damage.

4.3.1. Methodology

-

Cell Source: Utilize human hepatoma cell lines (e.g., HepG2, Huh-7) or primary human hepatocytes.

-

Cell Plating: Seed the cells in collagen-coated plates and allow them to form a monolayer.

-

Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Endpoint Measurement: Assess hepatotoxicity by measuring one or more of the following endpoints:

-

Cell Viability: Using assays like MTT or LDH release.

-

Mitochondrial Function: Measuring mitochondrial membrane potential or ATP levels.

-

Reactive Oxygen Species (ROS) Production: Using fluorescent probes.

-

Apoptosis: Detecting caspase activation.

-

-

Data Analysis: Determine the concentration at which a significant toxic effect is observed.

In Vitro Thrombocytopenia Assay

This assay assesses the impact of this compound on the differentiation and viability of megakaryocytes, the precursors to platelets.

4.4.1. Methodology

-

Cell Source: Use human CD34+ hematopoietic stem cells isolated from bone marrow or cord blood.

-

Megakaryocyte Differentiation: Culture the CD34+ cells in a specialized medium containing thrombopoietin (TPO) and other cytokines to induce differentiation into megakaryocytes.

-

Compound Treatment: Add different concentrations of this compound to the differentiating cultures at a specific time point (e.g., day 5 of differentiation).

-

Assessment of Differentiation: After a defined incubation period (e.g., 5-7 days), assess the number of mature megakaryocytes (e.g., by flow cytometry for CD41/CD61 expression).

-

Viability Measurement: Determine the viability of the megakaryocyte population.

-

Data Analysis: Quantify the inhibition of megakaryocyte differentiation and viability as a function of drug concentration.

Neurite Outgrowth Assay for Neurotoxicity

This assay evaluates the potential neurotoxic effects of this compound by measuring its impact on the growth of neurites from neuronal cells.

4.5.1. Methodology

-

Cell Line: Use a suitable neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons.

-

Cell Plating and Differentiation: Plate the cells and, if necessary, induce differentiation to a neuronal phenotype.

-

Compound Exposure: Treat the differentiated cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

-

Staining and Imaging: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI). Acquire images using high-content imaging systems.

-

Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as neurite length, number of neurites per cell, and number of branch points.

-

Data Analysis: Determine the concentration at which this compound significantly inhibits neurite outgrowth.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Conjugating N-Me-L-Ala-Maytansinol to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, including the highly potent N-Me-L-Ala-maytansinol, are attractive payloads due to their ability to induce mitotic arrest and apoptosis at sub-nanomolar concentrations.[1] This document provides a detailed protocol for the conjugation of this compound to monoclonal antibodies, along with methods for the characterization of the resulting ADC.

This compound is a hydrophobic, cell-permeable maytansinoid derivative that can be chemically linked to a monoclonal antibody, creating an ADC designed to selectively target and eliminate cancer cells expressing a specific antigen on their surface.[2][] The conjugation process typically involves the covalent attachment of the maytansinoid to the antibody via a stable linker. The choice of linker and the drug-to-antibody ratio (DAR) are critical parameters that can significantly impact the efficacy, safety, and pharmacokinetic profile of the ADC.

Mechanism of Action

The mechanism of action for a maytansinoid-based ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the this compound payload. The free maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1]

Below is a diagram illustrating the signaling pathway of maytansinoid-induced apoptosis.

Experimental Workflow

The overall workflow for preparing and characterizing an this compound ADC involves several key stages, from antibody preparation to final product analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the conjugation of this compound to a monoclonal antibody and the subsequent characterization of the ADC.

Protocol 1: Lysine-Based Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of an this compound-linker construct, activated with an N-hydroxysuccinimide (NHS) ester, to the lysine (B10760008) residues of a monoclonal antibody. This method results in a heterogeneous mixture of ADCs with a distribution of drug-to-antibody ratios.

Materials:

-

Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

-

This compound functionalized with a linker containing an NHS ester (e.g., SMCC linker).

-

Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

-

Quenching Solution: 100 mM Tris-HCl, pH 8.0.

-

Solvents for payload dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)).

-

Purification columns (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

Procedure:

-

Antibody Preparation:

-

Perform a buffer exchange of the monoclonal antibody into the Conjugation Buffer.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Payload-Linker Preparation:

-

Dissolve the this compound-linker-NHS ester in a minimal amount of DMSO or DMA to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Quenching:

-

To stop the conjugation reaction, add the Quenching Solution to the reaction mixture to a final concentration of 20 mM.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

-

Purification:

-

Purify the ADC from unconjugated payload-linker and other reaction components using either SEC or HIC.

-

For SEC, use a suitable column (e.g., Sephadex G-25) equilibrated with a formulation buffer such as PBS.

-

For HIC, refer to Protocol 2 for a detailed procedure.

-

Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful analytical technique to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated maytansinoid molecules.

Materials:

-

Purified ADC sample.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

HPLC system with a UV detector.

-

Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

Procedure:

-

System Equilibration:

-

Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

-

Sample Injection:

-

Inject 10-50 µg of the purified ADC sample onto the column.

-

-

Chromatographic Separation:

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc., for cysteine-linked, or a broader distribution for lysine-linked).

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.[1]

-

Data Presentation

The following tables summarize typical quantitative data for the conjugation and characterization of maytansinoid ADCs. Note that optimal conditions may vary depending on the specific antibody and linker used.

Table 1: Recommended Reaction Parameters for Lysine-Based Conjugation

| Parameter | Recommended Value |

| Antibody Concentration | 5 - 10 mg/mL |

| Molar Excess of Payload-Linker | 5 - 10 fold |

| Reaction Temperature | 20 - 25 °C |

| Reaction Time | 2 - 4 hours |

| pH of Conjugation Buffer | 7.5 - 8.0 |

Table 2: Typical Characterization Data for a Maytansinoid ADC

| Parameter | Typical Value/Range | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, UV-Vis Spectroscopy |

| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |

| Free Drug Level | < 1% | Reversed-Phase HPLC (RP-HPLC) |

| Endotoxin Level | < 0.5 EU/mg | LAL Assay |

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the conjugation of this compound to monoclonal antibodies and the subsequent characterization of the resulting ADC. Careful optimization of the conjugation chemistry, linker technology, and purification methods are essential for the development of safe and effective maytansinoid-based ADCs for targeted cancer therapy. The analytical methods described are crucial for ensuring the quality, consistency, and desired properties of the final ADC product.

References

Application Notes and Protocols for Quantifying N-Me-L-Ala-maytansinol in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, such as the derivative N-Me-L-Ala-maytansinol, are frequently used payloads in ADCs due to their high cytotoxicity. Accurate quantification of the maytansinoid payload, both conjugated to the antibody and in its free form, is critical throughout the drug development process. It is essential for pharmacokinetic (PK) studies, assessment of ADC stability, and understanding the drug's metabolism and disposition.

This document provides detailed application notes and protocols for two common analytical methods for the quantification of this compound in biological matrices: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Comparison

A summary of the key quantitative parameters for the two analytical methods is presented in the table below. This allows for a direct comparison of their performance characteristics.

| Parameter | Competitive ELISA | LC-MS/MS |

| Principle | Competitive binding of free maytansinoid and a labeled maytansinoid to a limited number of anti-maytansinoid antibodies. | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. |

| EC50 | ~0.1 nM[1] | Not Applicable |

| Limit of Detection (LOD) | Analyte concentration that gives a signal three standard deviations above the blank.[2][3] | Typically in the low ng/mL to pg/mL range. |

| Limit of Quantification (LOQ) | 0.100 ng/mL[4] | 0.200 ng/mL[5] |

| Linear Range | Typically 1-2 orders of magnitude. | 0.100 - 50.0 ng/mL[4], 0.200 - 200 ng/mL[5] |

| Accuracy (% Bias) | Within ±20% | 3.5 - 14.5%[5] |